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XL-844

Cat. No.: B1193832
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Description

Significance of Checkpoint Kinase Inhibition in Fundamental Biological Research

Cell cycle checkpoints are crucial surveillance mechanisms that ensure the fidelity of cell division. When DNA damage occurs, these checkpoints halt cell cycle progression to allow time for repair, thereby preventing the propagation of mutations. medchemexpress.com Central to this process are the serine/threonine kinases Chk1 and Chk2, which act as key regulators in the DDR pathway. nih.gov Inhibition of these kinases represents a compelling strategy in cancer research. Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints, which are controlled by Chk1 and Chk2, for survival, especially when challenged with DNA-damaging agents. cambridge.org By abrogating these checkpoints, inhibitor compounds can selectively sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation. aacrjournals.org

Overview of XL-844 as a Pioneering Research Compound in DNA Damage Response Studies

This compound, developed by Exelixis, Inc., is a potent, orally available small molecule inhibitor targeting both Chk1 and Chk2. exelixis.comexelixis.com Its development marked a significant step in the exploration of checkpoint kinase inhibition as a therapeutic strategy. nih.gov Beyond its primary targets, this compound also exhibits inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR2 and VEGFR3, which are implicated in tumor angiogenesis. exelixis.com This dual-action profile positioned this compound as a compound of interest in preclinical cancer models, not only for its ability to disrupt DNA damage repair but also for its potential to inhibit the formation of new blood vessels that supply tumors.

Current Landscape and Academic Interest in Investigations Involving this compound

While numerous, more selective Chk1 and Chk2 inhibitors have since been developed and entered clinical trials, this compound remains a noteworthy compound in the historical context of DDR research. tandfonline.comresearchgate.net Although its own clinical development was discontinued, studies involving this compound have provided valuable insights into the biological consequences of dual Chk1/Chk2 inhibition. patsnap.com Academic interest in this compound and similar early-generation inhibitors persists as they serve as important tools to understand the complex interplay between cell cycle regulation, DNA repair, and angiogenesis. The foundational research conducted with this compound has contributed to the broader understanding that informs the development of next-generation checkpoint inhibitors.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XL844;  XL 844;  XL-844.

Origin of Product

United States

Molecular and Biochemical Characterization of Xl 844 S Action

Identification and Validation of Primary Molecular Targets: Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) Inhibition

XL-844 functions as a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) nih.govcas.czaacrjournals.orgtandfonline.com. These serine/threonine kinases are critical components of the DNA damage response (DDR) signaling network, playing pivotal roles in maintaining genomic integrity by regulating cell cycle progression, DNA repair, and apoptosis nih.govcas.czaacrjournals.orgaacrjournals.org.

Inhibition of Chk1 and Chk2 by this compound leads to several downstream cellular effects. Specifically, this compound has been shown to abrogate cell cycle arrest, promote progressive DNA damage, inhibit DNA repair mechanisms, and ultimately induce tumor cell apoptosis nih.govcas.cz. Research indicates that this compound blocks the degradation of Cdc25A, a phosphatase crucial for cell cycle progression, and abrogates S-phase checkpoints, thereby increasing DNA damage in response to genotoxic agents like gemcitabine (B846) nih.govaacrjournals.orgtandfonline.comfrontiersin.org.

The inhibitory potency of this compound against these primary targets has been quantitatively determined:

TargetInhibition Constant (Ki)IC50Reference
Chk12.2 nM2.2 nM nih.govcas.czaacrjournals.org
Chk20.07 nMN/A nih.govaacrjournals.org

Binding Kinetics and ATP-Competitive Inhibition Profile of this compound

This compound is characterized as a potent ATP-competitive inhibitor of its target kinases nih.govaacrjournals.orgtandfonline.comfrontiersin.orgnih.gov. ATP-competitive inhibitors function by binding to the ATP-binding site within the catalytic domain of a kinase, thereby preventing the natural substrate adenosine (B11128) triphosphate (ATP) from binding and transferring its phosphate (B84403) group to the target protein aacrjournals.orgreactionbiology.com. This competitive binding directly interferes with the kinase's ability to phosphorylate its downstream substrates, effectively shutting down the signaling cascade initiated by the kinase reactionbiology.com. The low Ki values for Chk1 and Chk2 underscore this compound's high affinity for the ATP-binding pockets of these enzymes nih.govaacrjournals.org.

Dual Inhibition Profile: Checkpoint Kinases and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR3)

Beyond its primary targets, Chk1 and Chk2, this compound also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) nih.govcas.czmedkoo.com. These receptor tyrosine kinases are integral to angiogenesis, the formation of new blood vessels, and lymphogenesis, the formation of new lymphatic vessels nih.govexelixis.com. Both processes are crucial for tumor growth, metastasis, and survival nih.govexelixis.com. By inhibiting VEGFR1 and VEGFR3, this compound interferes with these pro-tumorigenic pathways nih.govcas.czmedkoo.com. Some research also indicates inhibition of VEGFR2 nih.govexelixis.com.

Selectivity and Specificity Profiling of this compound Across Kinase Families in Research Systems

The selectivity and specificity of kinase inhibitors are critical aspects of their pharmacological profiles, determining their potential for off-target effects and therapeutic utility carterra-bio.comreactionbiology.comsemanticscholar.org. This compound demonstrates a dual inhibition profile, potently targeting both Chk1 and Chk2, rather than being highly selective for only one of these checkpoint kinases aacrjournals.orgaacrjournals.org. This dual activity positions it as a broad checkpoint inhibitor within this family.

Furthermore, its documented inhibition of VEGFR1 and VEGFR3 indicates that this compound's activity extends beyond the checkpoint kinase family to receptor tyrosine kinases involved in angiogenesis nih.govcas.czmedkoo.com. In research systems, kinase selectivity profiling is typically conducted using broad panels of kinases to assess a compound's activity across a wide range of the kinome reactionbiology.comcarterra-bio.comreactionbiology.compromega.co.uk. These profiling efforts help to characterize the full spectrum of a compound's interactions with various kinase families, providing insights into its potential for both desired therapeutic effects and unintended off-target activities reactionbiology.comcarterra-bio.comreactionbiology.com. While specific comprehensive kinome-wide selectivity data for this compound across hundreds of kinases were not detailed in the provided search results, its known inhibition of Chk1, Chk2, VEGFR1, and VEGFR3 defines a multi-target profile that impacts both cell cycle regulation and angiogenesis pathways.

Cellular Effects and Pathway Modulation by Xl 844

Abrogation of DNA Damage-Induced Cell Cycle Checkpoints (S and G2/M Phases) by XL-844

This compound is a potent abrogator of DNA damage-induced cell cycle checkpoints, specifically those in the S and G2/M phases drugbank.comnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govcapes.gov.brtandfonline.com. Normal cells activate these checkpoints in response to DNA damage or incomplete DNA replication, allowing time for repair before progressing through the cell cycle medkoo.comdrugbank.comnih.gov. By inhibiting Chk1 and Chk2, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to proceed into later phases medkoo.comdrugbank.comnih.gov. This abrogation is a key mechanism by which this compound sensitizes tumor cells to the cytotoxic effects of DNA-damaging agents drugbank.comresearchgate.netnih.govnih.gov. For instance, this compound in combination with gemcitabine (B846) has been shown to abrogate S-phase checkpoints nih.govaacrjournals.orgnih.govcapes.gov.brtandfonline.com. Studies in a chronic myelogenous leukemia (CML) model demonstrated that this compound abrogated the G2 checkpoint activated by daunorubicin-induced DNA damage, evidenced by CDK1 activation and an increase in phosphohistone H3, a marker of mitotic entry nih.gov. Furthermore, this compound has been observed to abrogate radiation-induced G2 arrest in human cancer cell lines aacrjournals.org.

Induction of Premature Mitotic Entry and Mitotic Catastrophe by this compound

A significant cellular effect of this compound is its ability to induce premature mitotic entry and subsequent mitotic catastrophe medkoo.comcancer.govexelixis.comresearchgate.netaacrjournals.orgnih.govaacrjournals.orgwjgnet.comontosight.ai. Mitotic catastrophe is a form of programmed cell death that occurs when cells enter mitosis with unrepaired DNA damage or chromosomal abnormalities mdpi.com. This compound, by overriding cell cycle checkpoints, forces cells with damaged DNA into mitosis prematurely nih.govcapes.gov.brtandfonline.comaacrjournals.org. This aberrant mitotic progression leads to the formation of irregular mitotic spindles and chromosomal segregation errors, culminating in mitotic catastrophe medkoo.comresearchgate.netaacrjournals.orgmdpi.compatsnap.comnih.govresearchgate.net. Research in human colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines has shown that this compound, particularly when combined with radiation, promotes mitotic catastrophe aacrjournals.org. The percentage of cells exhibiting aberrant α-tubulin staining, an indicator of premature mitotic entry and mitotic catastrophe, significantly increased with this compound treatment, especially in combination with radiation aacrjournals.org.

Table 2: Induction of Mitotic Catastrophe by this compound in HT-29 Cells

TreatmentPercentage of cells with aberrant α-tubulin staining (indicator of premature mitotic entry and mitotic catastrophe)Reference
This compound only7.1 ± 2.1% aacrjournals.org
This compound + 6 Gy XRT21.3 ± 2.5% aacrjournals.org

Mechanisms of DNA Damage Potentiation by this compound in Cellular Contexts

This compound potentiates the effects of DNA-damaging therapies by interfering with crucial DNA repair mechanisms and modulating key cell cycle regulators medkoo.comcancer.govaacrjournals.orgwjgnet.comnih.gov.

This compound significantly alters DNA repair kinetics, notably by increasing and prolonging the persistence of γ-H2AX foci nih.govcapes.gov.braacrjournals.orgpatsnap.comnih.gov. The phosphorylation of histone H2AX to form γ-H2AX is an early and crucial event in the cellular response to DNA double-strand breaks (DSBs) aacrjournals.orgnih.govaging-us.complos.orgresearchgate.netmdpi.com. The persistence of these foci indicates that DNA damage is not being efficiently repaired aacrjournals.orgplos.orgresearchgate.netmdpi.com. Mechanistically, this compound has been shown to abrogate radiation-induced Chk2 phosphorylation and induce pan-nuclear γ-H2AX patsnap.comnih.gov. In PANC-1 cells, this compound increased gemcitabine-induced H2AX phosphorylation, further demonstrating its impact on DNA damage signaling and repair capes.gov.br. This prolonged presence of DNA damage contributes to the enhanced sensitivity of cancer cells to genotoxic agents when treated with this compound aacrjournals.orgnih.gov.

This compound's impact on cell cycle progression is mediated through its influence on downstream cell cycle regulators, particularly CDC25A and cdc-2 (CDK1) exelixis.comnih.govresearchgate.netaacrjournals.orgaacrjournals.org. Chk1, a primary target of this compound, plays a critical role in regulating the activity and stability of CDC25 family phosphatases nih.govnih.govaacrjournals.orgaacrjournals.org. Normally, activated Chk1 phosphorylates CDC25A, leading to its ubiquitination and proteasomal degradation, which in turn decreases CDK2 activity and induces S-phase arrest nih.govnih.govaacrjournals.org. This compound, by inhibiting Chk1, blocks this degradation of CDC25A nih.govaacrjournals.orgnih.govtandfonline.com. This disruption of CDC25A regulation contributes to the abrogation of S-phase checkpoints nih.govaacrjournals.orgnih.govcapes.gov.brtandfonline.com. Similarly, Chk1-mediated phosphorylation of CDC25B and CDC25C promotes their degradation or cytoplasmic sequestration, thereby abolishing the activation of CDK1/cyclin B kinases and causing G2/M arrest nih.govnih.gov. By interfering with these processes, this compound can lead to premature activation of CDK1. Indeed, studies have shown that this compound enhances radiation-induced phosphorylation of cdc-2 protein at the Thr-161 residue, a phosphorylation event associated with CDK1 activation and mitotic entry aacrjournals.org.

This compound's Impact on Programmed Cell Death Pathways in Research Models

This compound influences programmed cell death pathways, primarily by inducing apoptosis and promoting mitotic catastrophe in various research models exelixis.comaacrjournals.orgaacrjournals.org. Mitotic catastrophe is a recognized form of programmed cell death that can culminate in apoptosis, necrosis, or senescence mdpi.com. By abrogating DNA damage checkpoints and forcing cells with compromised genomes into mitosis, this compound triggers this catastrophic event medkoo.comresearchgate.netaacrjournals.orgmdpi.compatsnap.comnih.govresearchgate.net. In human colon cancer cells (HT-29), the enhanced radiosensitivity observed with this compound treatment was directly associated with the induction of mitotic catastrophe patsnap.comnih.gov. Furthermore, in a CML nude mice survival model, the combination of this compound and daunorubicin (B1662515) resulted in a significant increase in median survival time, indicating its effectiveness in promoting cell death in a relevant biological system nih.gov.

Modulation of Cell Proliferation and Viability in Various Cellular Models by this compound

In various cellular models, this compound demonstrates a notable modulation of cell proliferation and viability, primarily through its ability to potentiate the effects of genotoxic agents medkoo.comaacrjournals.orgmdpi.com. As a single agent, this compound typically has only minor effects on cell killing in clonogenic assays across multiple cell lines in vitro capes.gov.brtandfonline.com. However, its significant impact emerges when combined with DNA-damaging therapies. This compound substantially enhances gemcitabine-induced cell killing in vitro capes.gov.brtandfonline.com. In a panel of solid tumor cell lines, this compound showed limited efficacy on its own but markedly increased the cytotoxicity of gemcitabine nih.gov. This synergistic effect extends to in vivo models, where this compound significantly enhanced the antitumor activity of gemcitabine in a PANC-1 xenograft model, without a concomitant increase in systemic toxicity drugbank.comcapes.gov.brtandfonline.com. This potentiation of efficacy against tumor cells, particularly in combination with other anticancer agents, highlights this compound's role in influencing cell proliferation and viability in a therapeutically relevant manner exelixis.comexelixis.comdrugbank.com.

Preclinical in Vitro Research on Xl 844

Efficacy Evaluation of XL-844 in Diverse Human Cancer Cell Line Models

The initial preclinical evaluation of any potential anti-cancer agent involves assessing its cytotoxic or growth-inhibitory effects across a panel of human cancer cell lines. While specific public domain data detailing the broad-spectrum single-agent efficacy of this compound across a wide array of cancer cell lines is not extensively available in the provided search results, the compound's primary mechanism of action suggests its potential utility in cancers with inherent DNA damage repair deficiencies. drugbank.comexelixis.com The rationale for using checkpoint kinase inhibitors is often centered on their ability to potentiate the effects of DNA damaging agents rather than their standalone cytotoxicity. exelixis.com However, some cell lines have demonstrated high sensitivity to Chk1 inhibitors alone. nih.gov

In vitro models are fundamental in cancer research for screening potential anti-cancer drugs before advancing to animal models and human clinical trials. nih.gov These models, which include commercially available and primary cancer cell lines, are crucial for understanding the molecular mechanisms of tumor growth, metastasis, and drug resistance. nih.govmdpi.com

Mechanistic Analysis of this compound as a Single Agent in Cellular Systems

This compound functions as a potent inhibitor of the checkpoint kinases Chk1 and Chk2. exelixis.comdrugbank.com These serine/threonine-protein kinases are essential for checkpoint-mediated cell cycle arrest, DNA repair activation, and apoptosis in response to DNA damage. drugbank.com By inhibiting Chk1 and Chk2, this compound disrupts the cell's ability to pause the cell cycle and repair damaged DNA. exelixis.comdrugbank.com This abrogation of cell cycle checkpoints can lead to the accumulation of DNA damage and ultimately trigger cell death, a process known as mitotic catastrophe. nih.govuzh.ch

In cellular systems, treatment with this compound has been shown to abrogate radiation-induced Chk2 phosphorylation. nih.govuzh.ch This inhibition of Chk2 activity is a key indicator of the compound's on-target effect. Furthermore, this compound treatment leads to a pan-nuclear increase in the phosphorylated form of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. nih.govuzh.ch The prolonged presence of these γ-H2AX foci suggests that this compound inhibits the repair of this critical DNA damage. nih.govuzh.ch

FeatureDescription
Target Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) exelixis.comdrugbank.com
Mechanism Inhibits Chk1 and Chk2, abrogating cell cycle arrest and DNA repair. exelixis.comdrugbank.com
Cellular Effect Promotes mitotic catastrophe and apoptosis. nih.govuzh.ch

Synergistic Effects of this compound in Combination with DNA-Damaging Agents in Cell Cultures

A primary therapeutic strategy for Chk1/2 inhibitors like this compound is to use them in combination with DNA-damaging agents, such as chemotherapy. exelixis.comexelixis.com The rationale behind this approach is that by preventing cancer cells from repairing the DNA damage induced by chemotherapy, the cytotoxic effects of these agents can be significantly enhanced. exelixis.com Preclinical studies have shown that this compound increases the efficacy of a range of chemotherapeutic agents in cellular models. drugbank.comexelixis.com

The combination of DNA damaging therapeutics with immunotherapy is also an emerging area of research, with the potential to stimulate an anti-tumor immune response. nih.gov DNA damaging agents can promote immunogenic cell death and alter the tumor microenvironment. nih.gov While direct evidence for this compound in this context is not detailed in the provided results, its role in enhancing DNA damage suggests a potential for synergy with immunotherapies.

Investigation of this compound's Role in Radiosensitization in Cell Lines

Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through the generation of DNA double-strand breaks. mdpi.com The ability of cancer cells to repair this radiation-induced damage is a major factor in treatment resistance. nih.gov Checkpoint kinases play a crucial role in facilitating this repair. nih.govuzh.ch

In vitro studies have demonstrated that this compound can act as a potent radiosensitizer. nih.govuzh.ch In the human colon cancer cell line HT-29, this compound enhanced radiosensitivity in a dose- and schedule-dependent manner. nih.govuzh.ch The enhancement factor was reported to be 1.42 at a 0.5 survival fraction. nih.gov The underlying mechanism for this radiosensitization is attributed to the inhibition of DNA repair by this compound, leading to the induction of mitotic catastrophe. nih.govuzh.ch

Cell LineEffect of this compound with RadiationMechanism
HT-29 (Colon Cancer)Enhanced radiosensitivity nih.govuzh.chInhibition of DNA repair, induction of mitotic catastrophe nih.govuzh.ch

This effect is associated with the abrogation of radiation-induced Chk2 phosphorylation and the prolonged presence of radiation-induced γ-H2AX foci, indicating inhibited DNA repair. nih.govuzh.ch

Preclinical in Vivo Research on Xl 844 Non Human Models

Evaluation of XL-844's Biological Activity in Animal Tumor Models

In animal tumor models, this compound has demonstrated significant biological activity, primarily by potentiating the effects of conventional chemotherapeutic agents and radiation. While this compound showed limited efficacy as a monotherapy in in vitro assays, its combination with various DNA-damaging agents substantially enhanced tumor cell killing Current time information in Aurangabad Division, IN.wikipedia.orgguidetopharmacology.orgwikipedia.org.

A key finding from these studies is this compound's ability to augment the antitumor activity of gemcitabine (B846). In a PANC-1 xenograft model, this compound significantly enhanced gemcitabine's efficacy guidetopharmacology.org. Similarly, in a panel of multiple solid tumor cell lines, this compound substantially increased gemcitabine's cytotoxicity wikipedia.org. Beyond solid tumors, this compound in combination with daunorubicin (B1662515) led to a significant increase in median survival time in a Chronic Myeloid Leukemia (CML) nude mice survival model wikipedia.org.

Furthermore, this compound has been identified as a radiosensitizer. Studies in human cancer cells, such as the HT-29 colon cancer cell line, revealed that this compound enhanced radiosensitivity in a dose- and schedule-dependent manner. The enhancement factor for radiosensitivity was quantified at 1.42 at a 0.5 survival fraction hznu.edu.cn. Importantly, these enhancements in efficacy were observed without an associated increase in systemic toxicity in animal models Current time information in Aurangabad Division, IN.wikidata.org.

This compound's biological activity also extends to inhibiting vascular endothelial growth factor receptors (VEGFR2 and VEGFR3), which are critical mediators of tumor angiogenesis and lymphogenesis wikidata.orgwikipedia.orgchem960.com. This dual inhibitory action on checkpoint kinases and VEGFRs suggests a multifaceted approach to its antineoplastic potential.

Pharmacodynamic Profiling of this compound in In Vivo Systems

Pharmacodynamic profiling of this compound in in vivo systems has provided crucial insights into its cellular effects and interaction with DNA damage response pathways. This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability Current time information in Aurangabad Division, IN.wikidata.org.

Upon administration, this compound's primary pharmacodynamic effect is the abrogation of cell cycle checkpoints. In combination with gemcitabine, this compound was shown to block the degradation of CDC25A, a phosphatase essential for cell cycle progression wikipedia.orgguidetopharmacology.orgwikipedia.org. This action abrogates the gemcitabine-induced S-phase checkpoint, leading to increased DNA damage and premature mitotic entry in cells that would otherwise be arrested wikipedia.orgguidetopharmacology.orgwikipedia.org.

Evidence of increased DNA damage was observed through the enhanced phosphorylation of histone H2AX (γH2AX) following treatment with this compound in combination with gemcitabine wikipedia.orgguidetopharmacology.org. In the context of radiosensitization, this compound abrogated radiation-induced CHK2 phosphorylation. It also induced pan-nuclear γH2AX and prolonged the presence of radiation-induced γH2AX foci, further indicating its impact on DNA repair kinetics and the promotion of mitotic catastrophe hznu.edu.cn.

The following table summarizes key pharmacodynamic effects of this compound:

Pharmacodynamic EffectAssociated Biomarker/ObservationContextSource
Abrogation of S-phase checkpointBlocked CDC25A degradationCombination with gemcitabine wikipedia.orgguidetopharmacology.orgwikipedia.org
Increased DNA damageIncreased γH2AX phosphorylationCombination with gemcitabine wikipedia.orgguidetopharmacology.org
Premature mitotic entryInduced by this compoundIn cells arrested by gemcitabine in S phase wikipedia.orgguidetopharmacology.org
Abrogation of radiation-induced CHK2 phosphorylationDecreased p-CHK2Combination with radiation hznu.edu.cn
Prolonged DNA damage fociProlonged γH2AX fociCombination with radiation hznu.edu.cn
Promotion of mitotic catastropheObserved in HT-29 cellsCombination with radiation hznu.edu.cn

Mechanistic Insights Derived from this compound Studies in Xenograft Models

Mechanistic studies in xenograft models have elucidated how this compound exerts its antitumor effects. This compound functions as an ATP-competitive inhibitor of both CHK1 and CHK2 wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca. By inhibiting these checkpoint kinases, this compound abrogates the cell cycle checkpoints (specifically S and G2/M) that are activated in response to DNA damage Current time information in Aurangabad Division, IN.wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgwikipedia.orghznu.edu.cn. This abrogation forces tumor cells with damaged DNA to proceed through the cell cycle without adequate repair, leading to increased genomic instability and ultimately cell death.

A critical mechanistic insight is the preferential sensitization of cancer cells, particularly those with p53 deficiencies. Tumor cells often rely on the S and G2 checkpoints for DNA repair due to compromised G1 checkpoints (e.g., from p53 mutations). By inhibiting CHK1 and CHK2, this compound disrupts these remaining intact checkpoints, leading to enhanced tumor cell death compared to normal tissues wikipedia.orgwikipedia.orgwikipedia.org.

Development and Characterization of Animal Models for Checkpoint Kinase Pathway Research Utilizing this compound

Animal models, particularly human tumor xenograft models, have been instrumental in the preclinical research of checkpoint kinase inhibitors like this compound. These models involve implanting human cancer cells into immunodeficient mice (e.g., nude mice or NOD/SCID mice), allowing for the study of human tumor growth and response to therapeutic agents in a living system nih.govuni-freiburg.de.

This compound has been extensively evaluated in various xenograft models, including:

PANC-1 xenograft models : Used to demonstrate the potentiation of gemcitabine's antitumor activity in pancreatic cancer guidetopharmacology.org.

H460-DNp53 mutant human lung cancer cell line xenografts : Employed to assess the potentiation of gemcitabine and irinotecan (B1672180) wikipedia.org.

SW620 colorectal tumor cell line xenografts : Utilized to evaluate the efficacy of combination therapies involving this compound wikipedia.org.

CML nude mice survival models : Applied to study the impact of this compound in combination with daunorubicin on survival outcomes wikipedia.org.

These models are crucial for:

Efficacy testing : Evaluating the ability of this compound, alone or in combination, to inhibit tumor growth and induce regression nih.govuni-freiburg.de.

Pharmacokinetic/Pharmacodynamic (PK/PD) correlation : Understanding the relationship between drug exposure and its biological effects within the tumor and host nih.govciteab.com.

Mechanistic studies : Providing a platform to investigate the molecular and cellular mechanisms of action, such as checkpoint abrogation and DNA damage induction, by analyzing tumor tissue and surrogate markers wikipedia.orgwikipedia.orgciteab.com.

Combination therapy assessment : Determining the synergistic effects of this compound with other anticancer agents, which is a primary focus for checkpoint kinase inhibitors guidetopharmacology.orgwikipedia.orgwikipedia.org.

While animal models remain a cornerstone of preclinical research, ongoing discussions in the scientific community address their predictiveness for human clinical outcomes and the development of alternative models, such as patient-derived xenografts (PDXs) and organoids, to improve translational success nih.govguidetoimmunopharmacology.orgnih.govcenmed.comresearchgate.net. However, the foundational preclinical data for this compound largely stems from studies utilizing established xenograft models.

Mechanisms of Resistance and Sensitization to Xl 844 in Research Models

Characterization of Acquired and Intrinsic Resistance Mechanisms to XL-844 in Preclinical Models

Preclinical investigations into Chk1 inhibitors have begun to unravel the complex mechanisms by which cancer cells evade their cytotoxic effects. These mechanisms can be broadly categorized as either acquired, developing after exposure to the drug, or intrinsic, existing prior to treatment.

Acquired Resistance:

A significant mechanism of acquired resistance to Chk1 inhibitors in preclinical models of small cell lung cancer (SCLC) involves the upregulation of Wee1 kinase. nih.gov Wee1 is another critical cell cycle checkpoint protein that, like Chk1, can inhibit the entry of cells into mitosis. Studies with the Chk1 inhibitor prexasertib have shown that SCLC cell lines that develop resistance demonstrate a significant increase in Wee1 protein levels. nih.gov This upregulation of Wee1 appears to compensate for the inhibition of Chk1, thereby allowing the cancer cells to maintain cell cycle control and survive. This resistance was found to be reversible upon inhibition of Wee1, highlighting a potential therapeutic strategy to overcome it. nih.gov

Another layer of acquired resistance involves the activation of bypass signaling pathways. For instance, the p38 MAPK signaling pathway has been implicated in contributing to acquired resistance to Chk1 inhibition. nih.gov

Intrinsic Resistance:

Intrinsic resistance to checkpoint inhibitors can be multifactorial. In the context of immune checkpoint inhibitors, tumor-intrinsic factors such as defects in interferon signaling and antigen presentation are critical. nih.gov While mechanistically distinct, the principle of pre-existing cellular pathways dictating therapeutic response is relevant. For Chk1 inhibitors, the inherent genetic and molecular makeup of a tumor cell can determine its initial sensitivity. For example, the functionality of the MMB-FOXM1 complex, which is involved in the G2/M transcriptional program, has been identified as a requirement for sensitivity to Chk1 inhibitors. dana-farber.org Cell lines with deficiencies in this complex may exhibit intrinsic resistance.

The table below summarizes key preclinical findings on resistance to Chk1 inhibitors, which may be applicable to this compound.

Resistance Mechanism Type Cancer Model Key Findings Reference
Wee1 UpregulationAcquiredSmall Cell Lung Cancer (SCLC)Increased Wee1 levels correlate with the level of acquired resistance to prexasertib. nih.gov
MMB-FOXM1 Complex DeficiencyIntrinsicNon-Small-Cell Lung Cancer (NSCLC)Loss of MMB-FOXM1 components confers resistance to Chk1 inhibitors. dana-farber.org
p38 MAPK Pathway ActivationAcquiredSmall Cell Lung Cancer (SCLC)Bypass activation may contribute to acquired resistance to Chk1 inhibition. nih.gov

Genetic and Epigenetic Determinants of this compound Sensitivity

The sensitivity of cancer cells to Chk1 inhibitors is governed by a complex interplay of genetic and epigenetic factors.

Genetic Determinants:

Genome-wide screening approaches have been instrumental in identifying genetic determinants of sensitivity to Chk1 inhibitors. A notable example is a high-throughput Decode Pooled shRNA library screen in a non-small cell lung cancer (NSCLC) cell line, which identified the thioredoxin (TXN) gene as a top candidate influencing sensitivity to a Chk1 inhibitor. nih.gov The thioredoxin system plays a crucial role in maintaining cellular redox balance and is involved in the synthesis of deoxyribonucleotides (dNTPs) through the regulation of ribonucleotide reductase (RNR). Depletion of components of the thioredoxin system, such as Trx1 or TrxR1, was found to be synthetically lethal with Chk1 inhibitor treatment. nih.gov This suggests that tumors with inherent alterations in the thioredoxin system may exhibit increased sensitivity to Chk1 inhibition.

Furthermore, the MMB-FOXM1 complex has been identified as a critical determinant of Chk1 inhibitor sensitivity through genome-wide CRISPR-Cas9 screens in NSCLC cell lines. dana-farber.org The loss of key components of this complex, such as MYBL2, LIN54, and FOXM1, was shown to confer resistance to the Chk1 inhibitor prexasertib. dana-farber.org This complex is essential for the premature entry into mitosis that is induced by Chk1 inhibition in late S phase, leading to replication catastrophe and cell death. dana-farber.orgnih.gov

Epigenetic Determinants:

Epigenetic modifications, such as histone modifications and DNA methylation, play a significant role in regulating gene expression and can influence the response to targeted therapies. nih.gov While specific epigenetic determinants of this compound sensitivity are not well-documented, it is known that epigenetic mechanisms can drive adaptive responses to kinase inhibitors. nih.gov For example, epigenetic remodeling can lead to changes in the expression of genes involved in cell cycle control or DNA damage repair, thereby altering sensitivity to drugs like Chk1 inhibitors. The treatment of tumors with epigenetic modulators, such as azacytidine, has been shown to enhance the intrinsic transcriptional activity of the necroptosis machinery, which can influence the response to immune checkpoint inhibitors. bmj.com A similar approach could potentially modulate the sensitivity to Chk1 inhibitors by altering the expression of key sensitivity or resistance genes.

Research Strategies for Overcoming Resistance to Checkpoint Kinase Inhibition by this compound

The emergence of resistance to Chk1 inhibitors in preclinical models has prompted the investigation of various strategies to overcome this challenge. A primary approach involves the use of combination therapies.

Given that Wee1 upregulation is a key mechanism of acquired resistance to Chk1 inhibitors, a logical strategy is the co-inhibition of both Chk1 and Wee1. nih.gov In SCLC cell lines that have developed resistance to prexasertib, the combination with a Wee1 inhibitor (MK-1775) was able to overcome this resistance. nih.gov This dual blockade of two critical G2/M checkpoint kinases prevents the cancer cells from compensating for the loss of one pathway, leading to enhanced cell death.

Another strategy involves combining Chk1 inhibitors with DNA-damaging agents. The rationale for this approach is that Chk1 inhibition will prevent cancer cells from repairing the DNA damage induced by chemotherapy or radiation, leading to mitotic catastrophe. Indeed, Chk1/2 inhibition has been shown to overcome cisplatin resistance in head and neck cancer cells that have lost functional p53. researchgate.netnih.gov

Furthermore, targeting parallel DNA damage response pathways is a promising strategy. For instance, in models of PARP inhibitor-resistant BRCA-mutant high-grade serous ovarian cancer, Chk1 inhibitors have shown efficacy. medrxiv.org This suggests that in tumors that have developed resistance to one type of DNA damage response inhibitor, targeting another, such as Chk1, can be an effective therapeutic strategy.

The table below outlines some of the preclinical strategies being explored to overcome resistance to Chk1 inhibition.

Strategy Rationale Preclinical Evidence Reference
Combination with Wee1 InhibitorsOvercome acquired resistance due to Wee1 upregulation.The combination of prexasertib and MK-1775 reversed prexasertib resistance in SCLC cells. nih.gov
Combination with DNA Damaging AgentsPrevent repair of induced DNA damage, leading to mitotic catastrophe.Chk1/2 inhibition sensitized p53-mutant head and neck cancer cells to cisplatin. researchgate.netnih.gov
Targeting Parallel DNA Damage Response PathwaysExploit vulnerabilities in tumors resistant to other DDR inhibitors.Chk1 inhibition showed activity in PARP inhibitor-resistant BRCA-mutant ovarian cancer models. medrxiv.org

Identification of Predictive Biomarkers for this compound Activity in Preclinical Settings

The identification of predictive biomarkers is crucial for patient stratification and for maximizing the therapeutic benefit of targeted agents like Chk1 inhibitors. While specific biomarkers for this compound have not been established, research into other Chk1 inhibitors has provided several potential candidates.

One promising area of investigation is the assessment of replication stress signatures. Tumors with high levels of intrinsic replication stress are thought to be more dependent on the ATR-Chk1 pathway for survival, making them potentially more sensitive to Chk1 inhibition. medrxiv.org Studies have suggested that gene signatures related to homologous recombination and replication fork stability may predict the efficacy of ATR or Chk1 inhibitors in high-grade serous ovarian cancer. medrxiv.org

BLM (Bloom's syndrome helicase) overexpression has also been identified as a potential predictive biomarker for the response to Chk1 inhibitors in PARP inhibitor-resistant, BRCA-mutant tumors. medrxiv.org BLM is involved in the stabilization of stalled replication forks, and its overexpression may indicate a reliance on pathways that are sensitive to Chk1 inhibition.

The expression levels of components of the MMB-FOXM1 complex could also serve as predictive biomarkers, as their presence is required for sensitivity to Chk1 inhibitors. dana-farber.org Tumors with low expression of these components may be predicted to be resistant.

Finally, given the synthetic lethal relationship observed, the status of the thioredoxin system could be a potential biomarker. nih.gov Tumors with low expression or activity of Trx1 or TrxR1 might be more susceptible to the cytotoxic effects of Chk1 inhibitors.

Further preclinical and clinical validation is necessary to establish the utility of these potential biomarkers for predicting the response to this compound and other Chk1 inhibitors.

Advanced Research Methodologies Applied to Xl 844 Studies

Application of Proteomics and Phosphoproteomics for Mechanistic Elucidation of XL-844 Activity

Proteomics and phosphoproteomics are powerful high-throughput methodologies employed to comprehensively analyze protein expression levels and phosphorylation states within a biological system. These techniques are instrumental in elucidating the intricate mechanisms by which chemical compounds like this compound exert their cellular effects. By quantifying global changes in protein abundance (proteomics) and post-translational phosphorylation modifications (phosphoproteomics), researchers can identify key signaling pathways perturbed by this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis in this compound Research

Flow cytometry is an indispensable tool for quantitative analysis of cell populations, particularly for assessing cell cycle progression and the induction of apoptosis. In studies involving this compound, this methodology has been extensively utilized to characterize its impact on cellular proliferation and viability. For example, in human colon cancer HT-29 cells, flow cytometry was employed to investigate cell cycle distribution following exposure to this compound, either alone or in combination with radiation nih.gov.

The analysis revealed that this compound significantly influenced cell cycle dynamics. By measuring DNA content, flow cytometry can differentiate cells in various phases of the cell cycle, such as G0/G1 (resting/growth phase), S (DNA synthesis phase), and G2/M (growth/mitosis phase) chemsrc.comescholarship.org. Furthermore, flow cytometry is crucial for detecting apoptotic cells, often identified by the presence of a sub-G1 population (indicative of DNA fragmentation) or through specific staining for markers like cleaved caspase-3 or Annexin V cenmed.comucdavis.edu. Research has shown that this compound promotes mitotic catastrophe, a form of cell death often initiated by aberrant mitosis, which can be quantified via flow cytometric assessment of cell cycle perturbations nih.gov.

Table 1: Representative Flow Cytometry Outcomes in this compound Treated HT-29 Cells (Illustrative based on nih.gov)

Treatment ConditionCell Cycle Phase Distribution (Approximate % of Cells)Apoptosis (Sub-G1 % or Caspase-3 Positive)Key Observation
ControlG0/G1: 55-65%, S: 20-30%, G2/M: 10-15%Low (e.g., <5%)Normal cell cycle progression
This compoundAltered G2/M distribution, potential G2/M arrestIncreased (e.g., 10-20%)Cell cycle perturbation, apoptosis induction
RadiationG2/M arrest, DNA damage responseModerate (e.g., 5-10%)DNA damage response
This compound + RadiationEnhanced G2/M arrest, increased mitotic catastropheSignificantly Increased (e.g., >25%)Radiosensitization, enhanced cell death

Western Blotting and Immunocytochemistry for Molecular Endpoint Assessment (e.g., Chk1/2 phosphorylation, γ-H2AX, α/γ-tubulin staining)

Western blotting and immunocytochemistry are fundamental techniques for assessing specific molecular changes induced by this compound at the protein level. These methods provide critical insights into the compound's mechanism of action by directly examining protein expression, phosphorylation status, and cellular localization.

Western Blotting: This technique is used to detect and quantify specific proteins in cell lysates. In the context of this compound, Western blotting has been employed to assess the phosphorylation status of checkpoint proteins. Specifically, it was used to evaluate "treatment-dependent effects on phosphorylated forms of Chk proteins" nih.gov. As this compound is an inhibitor of Chk1 and Chk2, Western blot analysis can demonstrate its ability to abrogate the phosphorylation of these kinases or their downstream targets, which typically occurs in response to DNA damage or cell cycle stress. For instance, this compound was shown to abrogate radiation-induced Chk2 phosphorylation nih.gov.

Immunocytochemistry (ICC): ICC allows for the visualization of specific proteins within intact cells, providing information on their localization and morphology. In this compound research, ICC has been vital for:

γ-H2AX staining: The phosphorylated form of histone H2AX (γ-H2AX) is a well-established biomarker for DNA double-strand breaks (DSBs). ICC for γ-H2AX was used to assess DNA repair kinetics, demonstrating that this compound induced pan-nuclear γ-H2AX and prolonged the presence of radiation-induced γ-H2AX foci nih.gov. This indicates that this compound interferes with DNA repair processes, leading to persistent DNA damage.

α/γ-tubulin staining: Tubulins are key components of the microtubule cytoskeleton, forming the mitotic spindle during cell division. Irregular patterns of α and γ-tubulin staining, assessed by ICC, are used to identify cells undergoing mitotic catastrophe, a form of aberrant mitosis leading to cell death nih.gov. The observation that this compound promoted mitotic catastrophe highlights its profound impact on cell division fidelity nih.gov.

Table 2: Molecular Endpoints Assessed by Western Blotting and Immunocytochemistry in this compound Studies (Based on nih.gov)

Molecular EndpointMethodologyKey Finding in this compound ResearchBiological Significance
Chk1/2 phosphorylationWestern BlottingAbrogation of radiation-induced Chk2 phosphorylationConfirms inhibition of checkpoint kinases, leading to disrupted cell cycle arrest.
γ-H2AXImmunocytochemistryInduction of pan-nuclear γ-H2AX; prolonged presence of radiation-induced γ-H2AX fociIndicates increased DNA double-strand breaks and impaired DNA repair.
α/γ-tubulin stainingImmunocytochemistryIrregular mitotic spindle patternsEvidence of mitotic catastrophe, a form of cell death due to abnormal mitosis.

High-Throughput Screening Approaches for Identifying this compound-Related Modulators

High-throughput screening (HTS) is a powerful drug discovery methodology that enables the rapid assessment of large libraries of compounds or genetic modulators against a specific biological target or pathway. While specific HTS studies utilizing this compound as a screening tool were not detailed in the provided context, the principles of HTS are highly applicable to advancing research on such compounds.

HTS could be employed in this compound research to identify compounds that:

Synergize with this compound: Screening compound libraries in combination with this compound could identify agents that enhance its radiosensitizing or cytotoxic effects, potentially leading to more effective combination therapies.

Modulate this compound's targets: HTS assays could be designed to identify novel inhibitors or activators of Chk1/2, or other kinases/pathways that interact with this compound's mechanism.

Overcome resistance: If resistance to this compound were to develop, HTS could be used to screen for compounds that restore sensitivity by targeting alternative pathways or resistance mechanisms.

Identify biomarkers: HTS can be integrated with phenotypic assays to identify cellular responses or molecular markers that correlate with this compound's activity, which could serve as predictive biomarkers for patient response.

HTS systems typically involve robotic automation for liquid handling and microplate processing, allowing for the rapid evaluation of thousands to millions of samples, significantly accelerating the discovery process.

Bioinformatic and Computational Modeling for this compound Target and Pathway Analysis

Bioinformatic and computational modeling approaches are increasingly integral to modern drug discovery and mechanistic research, providing a systems-level understanding of compound activity. Although direct computational studies on this compound were not explicitly found, these methodologies offer significant potential for enhancing the understanding of its targets and pathway perturbations.

These approaches can be applied to this compound research in several ways:

Target Prediction and Validation: Computational models can predict potential off-targets of this compound based on its chemical structure and known binding motifs of Chk1/2 inhibitors. This can help in understanding potential side effects or identifying additional therapeutic avenues.

Pathway Analysis: By integrating data from proteomic, phosphoproteomic, and phenotypic studies (e.g., cell cycle data from flow cytometry), bioinformatics tools can reconstruct and analyze the complex signaling networks perturbed by this compound. This includes identifying key nodes, feedback loops, and crosstalk between pathways affected by Chk1/2 inhibition. Pathway enrichment analysis can reveal the most significantly impacted biological processes.

Molecular Docking and Dynamics Simulations: These techniques can model the interaction of this compound with its target kinases (Chk1 and Chk2) at an atomic level, providing insights into binding affinity, specificity, and potential resistance mutations.

Biomarker Discovery: Computational analysis of large datasets (e.g., gene expression, protein profiles) from this compound-treated cells can identify molecular signatures or biomarkers that predict response or resistance to the compound.

Network Pharmacology: This approach uses computational models to identify the multi-target effects of this compound and its impact on complex biological networks, moving beyond single-target analysis to understand its holistic cellular effects.

These computational tools, by analyzing and integrating diverse biological data, can provide a deeper, predictive understanding of this compound's mechanism of action and its broader impact on cellular physiology.

Future Research Trajectories and Academic Implications of Xl 844

Exploration of Undiscovered Molecular Interactions and Off-Target Effects of XL-844 Beyond Known Targets

Future research should delve deeper into identifying and characterizing other potential molecular interactions of this compound beyond its established targets. Techniques such as chemoproteomics, thermal proteome profiling, and high-throughput screening against diverse kinase panels could reveal novel off-target effects or unexpected binding partners. Understanding the full spectrum of this compound's interactions is crucial for several academic implications:

Refinement of Specificity Profiles: A detailed specificity map of this compound would provide invaluable data for understanding the intricacies of kinase inhibitor design, particularly for compounds intended to target multiple pathways. This could lead to the development of more selective agents with improved therapeutic windows.

Network Pharmacology Insights: By mapping all direct and indirect interactions, researchers can construct comprehensive network models to predict the systemic effects of this compound. This systems-level understanding is vital for deciphering complex drug-target and drug-off-target relationships, informing the design of combination therapies, and anticipating potential synergistic or antagonistic effects.

Mechanism of Action Elucidation: Undiscovered molecular interactions could shed light on previously unrecognized aspects of this compound's biological activity, potentially explaining its observed effects in preclinical models and informing new hypotheses for its application. For instance, if novel interactions are found to contribute to its radiosensitizing effects, this could open new research directions.

Potential of this compound as a Chemical Probe for Elucidating DNA Damage Response Pathway Dynamics

This compound's ability to abrogate cell cycle arrest in response to DNA damage, enhance DNA damage, and induce premature mitotic entry makes it an exceptional chemical probe for dissecting the dynamics of the DNA damage response (DDR) pathway. idrblab.netidrblab.netresearchgate.netresearchgate.netnih.gov

As a chemical probe, this compound can facilitate:

Temporal Dissection of Checkpoint Activation: By acutely inhibiting Chk1 and Chk2, this compound allows researchers to precisely control the timing of checkpoint abrogation, enabling a detailed study of the temporal sequence of events in the DDR, including DNA repair kinetics and the onset of mitotic catastrophe. For example, studies have shown this compound abrogates radiation-induced Chk2 phosphorylation, induces pan-nuclear γH2AX, and prolongs the presence of radiation-induced γH2AX foci, promoting mitotic catastrophe. researchgate.net

Identification of Downstream Effectors and Feedback Loops: Perturbing the DDR with this compound can reveal novel downstream effectors or feedback mechanisms that regulate cell cycle progression and DNA repair. This could involve identifying proteins whose phosphorylation or expression levels are altered upon Chk1/2 inhibition, leading to a more complete understanding of DDR signaling networks. For instance, this compound has been shown to block CDC25A phosphorylation and abrogate the gemcitabine-induced S-phase checkpoint, leading to premature mitotic entry. harvard.eduidrblab.netresearchgate.net

Integration of this compound Research into Systems Biology Frameworks for Comprehensive Pathway Understanding

Systems biology, an interdisciplinary field focusing on complex interactions within biological systems, offers a holistic approach to understanding disease and drug action. uniprot.orggenecards.org Integrating research on this compound into systems biology frameworks can provide a more comprehensive understanding of its effects.

Future research in this area could involve:

Computational Modeling and Simulation: Developing sophisticated computational models that simulate the DDR pathway and cell cycle progression, incorporating this compound's known inhibitory effects on Chk1, Chk2, and other targets. Such models can predict cellular responses to various DNA damaging agents in the presence or absence of this compound, identifying critical nodes and vulnerabilities.

High-Throughput Omics Integration: Combining this compound treatment with high-throughput omics technologies (e.g., transcriptomics, proteomics, phosphoproteomics) to generate large datasets. Analyzing these datasets within a systems biology framework can reveal global cellular adaptations, identify novel pathways affected by checkpoint inhibition, and uncover biomarkers of response or resistance.

Network Perturbation Analysis: Using this compound as a targeted perturbation in cellular networks to study how its inhibition of specific kinases propagates through the system, affecting gene expression, protein-protein interactions, and metabolic pathways. This can help in understanding the emergent properties of complex biological systems under therapeutic intervention.

Emerging Concepts and Unexplored Avenues in Checkpoint Kinase Research Facilitated by this compound

Despite the termination of its clinical trials, this compound remains a valuable compound for exploring emerging concepts and unexplored avenues in checkpoint kinase research. harvard.edubiointerfaceresearch.comharvard.edu

Key areas for future investigation include:

Synthetic Lethality Exploitation: this compound's role as a chemosensitizer by abrogating checkpoints in response to DNA damage aligns with the concept of synthetic lethality, where the simultaneous disruption of two genes or pathways leads to cell death. harvard.edumrc.ac.uk Future research can leverage this compound to identify novel synthetic lethal interactions, particularly in tumor types with inherent defects in specific DNA repair pathways (e.g., mutations in TP53 or ATM), which rely heavily on Chk1/2-mediated checkpoints. harvard.edu

Beyond Chemosensitization: While extensively studied for its ability to enhance the efficacy of genotoxic agents like gemcitabine (B846) and radiation, unexplored avenues include investigating this compound's potential in combination with other targeted therapies, such as PARP inhibitors, or in modulating the tumor microenvironment beyond its known effects on angiogenesis due to VEGFR inhibition. harvard.eduidrblab.netidrblab.netresearchgate.netresearchgate.netnih.gov

Understanding Resistance Mechanisms: this compound can serve as a tool to induce and study mechanisms of resistance to checkpoint inhibition. By exposing cells to this compound and selecting for resistant clones, researchers can identify genetic or epigenetic alterations that confer resistance, providing insights into potential bypass mechanisms in the DDR pathway.

Fundamental Biology of Checkpoint Control: Even if not pursued clinically, this compound's well-defined mechanism of action makes it an excellent probe for fundamental research into how cells maintain genomic integrity, respond to stress, and regulate cell cycle progression. This basic scientific understanding can inform the design and development of next-generation checkpoint inhibitors with improved profiles.

Q & A

Q. What is the primary mechanism by which XL-844 enhances the efficacy of DNA-damaging agents like gemcitabine in preclinical models?

this compound acts as a dual ATP-competitive inhibitor of Chk1 and Chk2 kinases. By blocking CDC25A phosphatase phosphorylation, it disrupts the S-phase checkpoint, forcing cells with unresolved DNA damage (e.g., from gemcitabine) into premature mitotic entry. This leads to mitotic catastrophe and apoptosis. Researchers should validate this mechanism via assays measuring phosphorylated Chk1/Chk2 (e.g., Western blot) and cell cycle analysis (e.g., flow cytometry for mitotic markers like phospho-histone H3) .

Q. What experimental models and endpoints are critical for evaluating this compound's radiosensitization effects?

Studies using cancer cell lines (e.g., HCT116, HeLa) exposed to ionizing radiation (IR) have demonstrated this compound's radiosensitizing effects. Key endpoints include:

  • Proliferation assays (e.g., clonogenic survival) to quantify reduced post-IR viability.
  • Mitotic catastrophe detection via microscopy (abnormal chromosome condensation) or γ-H2AX foci staining for unresolved DNA damage.
  • Differential effects in normal vs. tumor cells : Normal cells (e.g., mouse thymocytes) may exhibit radioprotection with Chk2 inhibition, necessitating comparative models .

Q. How should researchers design combination therapies involving this compound and chemotherapeutics?

  • Timing : Administer this compound after DNA-damaging agents (e.g., gemcitabine) to maximize checkpoint abrogation.
  • Dose optimization : Use synergy assays (e.g., Chou-Talalay method) to identify non-toxic, effective concentrations.
  • Validation : Assess phosphorylation status of downstream targets (e.g., CDC25A, CDK1) to confirm checkpoint override .

Advanced Research Questions

Q. How can contradictory findings on Chk1 vs. Chk2 inhibition by this compound be resolved in experimental design?

this compound exhibits equipotent inhibition of Chk1 and Chk2 in vitro, but context-dependent activation post-DNA damage complicates interpretation. For example:

  • IR-induced damage primarily activates Chk2, making this compound's Chk2 inhibition critical for radiosensitization .
  • Gemcitabine-induced replication stress relies more on Chk1 inhibition. Methodological recommendations:
  • Use isoform-specific siRNA knockdowns to isolate Chk1/Chk2 contributions.
  • Employ phospho-specific antibodies to track activation dynamics (e.g., Chk1 pS345 vs. Chk2 pT68) .

Q. Why did clinical trials for this compound discontinue, and how can preclinical studies address these limitations?

Phase I trials (NCT00475917) were halted due to challenges in dose scheduling and insufficient therapeutic index. Key lessons:

  • Toxicity mitigation : Prioritize tumor-specific delivery (e.g., nanoparticle formulations) or biomarker-driven patient stratification (e.g., tumors with defective G1 checkpoints).
  • Combination refinement : Pair this compound with agents causing distinct DNA lesions (e.g., PARP inhibitors) to exploit synthetic lethality .

Q. What methodological pitfalls arise when interpreting this compound-induced mitotic catastrophe, and how can they be avoided?

Mitotic catastrophe is often conflated with apoptosis or necrosis. To distinguish:

  • Use live-cell imaging to track premature mitotic entry and chromosomal segregation errors.
  • Combine with caspase inhibitors to isolate caspase-independent death pathways.
  • Validate via markers like survivin downregulation or Aurora kinase activation .

Methodological Recommendations for Future Studies

  • Prioritize translational endpoints : Include PDX (patient-derived xenograft) models to recapitulate human tumor heterogeneity.
  • Leverage multi-omics : Integrate phosphoproteomics to map checkpoint signaling rewiring post-XL-844 treatment.
  • Address clinical failures : Explore intermittent dosing or sequential therapy to reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.